molecular formula C17H22N2O3 B10873655 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethyl-3-methylbutanamide

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N,N-diethyl-3-methylbutanamide

Cat. No.: B10873655
M. Wt: 302.37 g/mol
InChI Key: FUDFEGYGPHVGMC-UHFFFAOYSA-N
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Description

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~1~-diethyl-3-methylbutanamide is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~1~-diethyl-3-methylbutanamide typically involves the following steps:

    Formation of the Phthalimide Core: The initial step involves the reaction of phthalic anhydride with ammonia or a primary amine to form phthalimide.

    Alkylation: The phthalimide is then alkylated using an appropriate alkyl halide under basic conditions to introduce the desired substituents.

    Amidation: The final step involves the reaction of the alkylated phthalimide with diethylamine and 3-methylbutanoyl chloride to form the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include:

    Reaction Temperature and Pressure: Optimizing these parameters to maximize yield and purity.

    Catalysts: Using catalysts to enhance reaction rates and selectivity.

    Purification: Employing techniques such as recrystallization, distillation, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl carbon, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Ammonia, primary or secondary amines, thiols, typically under mild to moderate conditions.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted phthalimides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology and Medicine

In the field of biology and medicine, derivatives of this compound have been explored for their potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory and anticancer properties.

Industry

Industrially, this compound can be used in the production of polymers and other materials. Its stability and reactivity make it suitable for various applications, including coatings and adhesives.

Mechanism of Action

The mechanism of action of 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~1~-diethyl-3-methylbutanamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and derivative of the compound.

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: The parent compound, used widely in organic synthesis.

    N-Substituted Phthalimides: Compounds with various alkyl or aryl groups attached to the nitrogen atom.

    Thalidomide: A well-known derivative with significant biological activity.

Uniqueness

2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N~1~,N~1~-diethyl-3-methylbutanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethyl and 3-methylbutanamide groups differentiate it from other phthalimide derivatives, potentially leading to unique reactivity and applications.

Properties

Molecular Formula

C17H22N2O3

Molecular Weight

302.37 g/mol

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N,N-diethyl-3-methylbutanamide

InChI

InChI=1S/C17H22N2O3/c1-5-18(6-2)17(22)14(11(3)4)19-15(20)12-9-7-8-10-13(12)16(19)21/h7-11,14H,5-6H2,1-4H3

InChI Key

FUDFEGYGPHVGMC-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)C(C(C)C)N1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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